molecular formula C10H16Cl2N2O B6600542 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride CAS No. 1803610-56-1

3-(pyridin-2-yl)piperidin-3-ol dihydrochloride

Cat. No.: B6600542
CAS No.: 1803610-56-1
M. Wt: 251.15 g/mol
InChI Key: VQNXNSAOEQTDAK-UHFFFAOYSA-N
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Description

3-(pyridin-2-yl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine precursor.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like iodosylbenzene.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like iodosylbenzene or potassium permanganate are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines and pyridines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(pyridin-2-yl)piperidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyl group and the nitrogen atoms in the piperidine and pyridine rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxypiperidine: A simpler analog with similar hydroxyl and piperidine moieties.

    2-piperidin-2-ylpyridine dihydrochloride: Another compound with a similar structure but different substitution pattern.

Uniqueness

3-(pyridin-2-yl)piperidin-3-ol dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, along with the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

3-pyridin-2-ylpiperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNXNSAOEQTDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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